3-Bromo-2-methoxypyridine hydrate 3-Bromo-2-methoxypyridine hydrate
Brand Name: Vulcanchem
CAS No.: 1881332-55-3
VCID: VC13579695
InChI: InChI=1S/C6H6BrNO.H2O/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H2
SMILES: COC1=C(C=CC=N1)Br.O
Molecular Formula: C6H8BrNO2
Molecular Weight: 206.04 g/mol

3-Bromo-2-methoxypyridine hydrate

CAS No.: 1881332-55-3

Cat. No.: VC13579695

Molecular Formula: C6H8BrNO2

Molecular Weight: 206.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-methoxypyridine hydrate - 1881332-55-3

Specification

CAS No. 1881332-55-3
Molecular Formula C6H8BrNO2
Molecular Weight 206.04 g/mol
IUPAC Name 3-bromo-2-methoxypyridine;hydrate
Standard InChI InChI=1S/C6H6BrNO.H2O/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H2
Standard InChI Key IJKRGMILJOAACZ-UHFFFAOYSA-N
SMILES COC1=C(C=CC=N1)Br.O
Canonical SMILES COC1=C(C=CC=N1)Br.O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Hydration

3-Bromo-2-methoxypyridine hydrate consists of a pyridine ring substituted with a methoxy (-OCH₃) group at position 2 and a bromine atom at position 3, accompanied by one or more water molecules in its lattice. The anhydrous form has the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . The hydrate’s molecular weight increases proportionally with the number of water molecules, typically adding 18.02 g/mol per H₂O unit. For example, a monohydrate would have a molecular weight of 206.04 g/mol.

The spatial orientation of substituents on the pyridine ring significantly influences reactivity. The methoxy group’s electron-donating nature activates the ring for electrophilic substitution, while the bromine atom serves as a leaving group in nucleophilic reactions .

Table 1: Key Molecular Descriptors of 3-Bromo-2-methoxypyridine

PropertyAnhydrous FormHydrate (Estimated)
Molecular FormulaC₆H₆BrNOC₆H₆BrNO·nH₂O (n ≥ 1)
Molecular Weight (g/mol)188.02188.02 + 18.02n
CAS Number13472-59-8Not formally assigned
Density (g/cm³)1.589Slightly reduced
Melting Point45–50°C Broadened due to hydration

Synthesis and Manufacturing

Diazotization and Bromination Pathways

The synthesis of 3-bromo-2-methoxypyridine typically involves bromination of a methoxypyridine precursor. A patent by CN105017136A outlines a two-step process for analogous bromomethoxy pyridines :

  • Bromination of 3-Hydroxypyridine:

    • 3-Hydroxypyridine is dissolved in a cooled sodium hydroxide solution (-10 to 0°C).

    • Liquid bromine is added dropwise, maintaining temperatures below 15°C to minimize side reactions.

    • Acidification yields 2-bromo-3-hydroxypyridine, which is recrystallized for purity .

  • Methoxylation:

    • The hydroxyl group is replaced with methoxy via reaction with methyl iodide in methanol, catalyzed by dimethylformamide (DMF) .

For the hydrate form, water incorporation likely occurs during crystallization or purification steps, though specific protocols remain undocumented in available literature.

Alternative Fluorination Routes

A related patent (CN111777549A) describes fluorination of 2-methoxy-5-aminopyridine using nitrous acid and fluorinating agents . While this method targets 5-fluoro derivatives, it highlights the adaptability of methoxypyridine intermediates for halogenation, suggesting analogous approaches could be applied to synthesize 3-bromo-2-methoxypyridine .

Physicochemical Properties

Stability and Solubility

The anhydrous compound is a white to pale yellow crystalline solid stable at room temperature but sensitive to moisture and air . Hydration likely enhances stability by reducing hygroscopicity. Solubility data for the hydrate are scarce, but the anhydrous form exhibits moderate solubility in polar aprotic solvents like DMF and dichloromethane, with limited solubility in water (~1.24 mg/mL) . Hydration is expected to improve aqueous solubility due to hydrogen bonding with water molecules.

Table 2: Comparative Solubility Profiles

SolventAnhydrous Solubility (mg/mL)Hydrate (Estimated)
Water1.24 3–5 (monohydrate)
MethanolHighSlightly reduced
DCM50–100Comparable

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

3-Bromo-2-methoxypyridine is prized for its dual functional groups, enabling diverse transformations:

  • Suzuki Couplings: The bromine atom participates in palladium-catalyzed cross-couplings to form biaryl structures, common in kinase inhibitors .

  • Nucleophilic Substitution: Methoxy groups direct electrophilic attacks to specific ring positions, facilitating regioselective modifications .

A derivative, 3-bromo-2-methoxypyridin-4-amine (CAS 215364-86-6), demonstrates potential in antibiotic and antiviral research, underscoring the scaffold’s versatility .

Case Study: Anticancer Agent Development

In a hypothetical drug discovery pipeline, the hydrate form could improve solubility of lead compounds. For instance, bromine-methoxy pyridines are precursors to EGFR inhibitors, where enhanced aqueous solubility from hydration aids bioavailability.

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